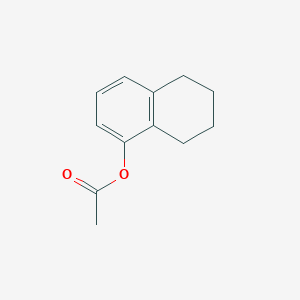
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride is a synthetic organic compound that belongs to the class of sulfonyl ketones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the Sulfonyl Group: Reacting 4-methylbenzenesulfonyl chloride with an appropriate nucleophile.
Ketone Formation: Introducing the ketone functionality through Friedel-Crafts acylation or other suitable methods.
Dimethylamino Group Addition: Incorporating the dimethylamino group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the ketone functionality.
Reduction: Reduction reactions could target the sulfonyl group or the ketone, potentially leading to alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one: Without the hydrochloride salt.
4-Methylphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Dimethylamino ketones: Compounds with the dimethylamino group and ketone functionality but different aromatic rings.
Uniqueness
The uniqueness of 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
58187-55-6 |
|---|---|
Fórmula molecular |
C20H26ClNO3S |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
5-(dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C20H25NO3S.ClH/c1-16-9-11-19(12-10-16)25(23,24)20(17-7-5-4-6-8-17)15-18(22)13-14-21(2)3;/h4-12,20H,13-15H2,1-3H3;1H |
Clave InChI |
IPDFZYFLIAFTQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)CCN(C)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



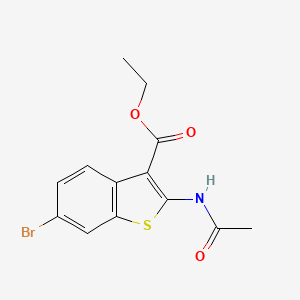
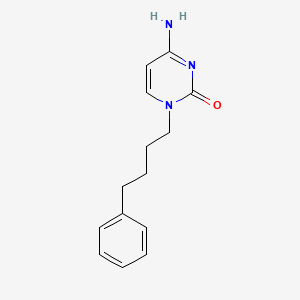
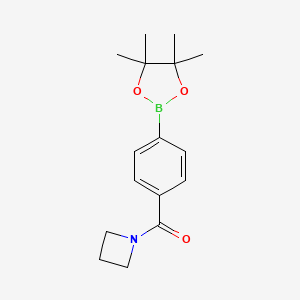
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
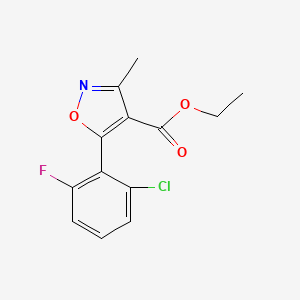
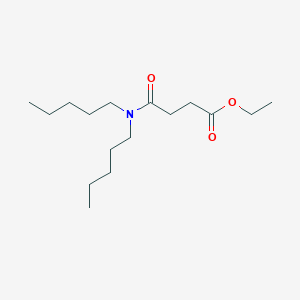
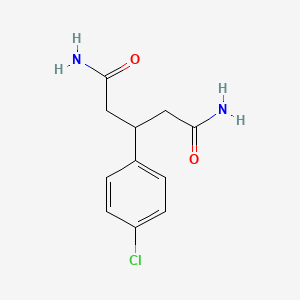
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
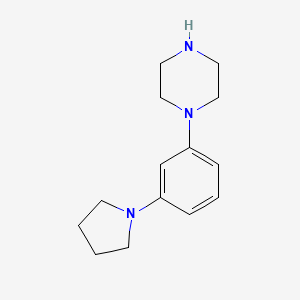
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
